N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzodioxin core linked via a methylene group to a pyrazole ring, which is further connected to a phenyl-substituted triazole-carboxamide moiety. This structure integrates multiple pharmacophoric elements, including:
- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system known for its metabolic stability and role in modulating lipophilicity .
- 1H-pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with hydrogen-bonding interactions and bioactivity .
- 2-Phenyl-2H-1,2,3-triazole-4-carboxamide: A triazole derivative with a phenyl substituent, which may enhance π-π stacking interactions and influence binding affinity .
Synthetically, such compounds are typically prepared via multi-step protocols involving nucleophilic substitutions and cyclization reactions, as exemplified in for related pyrazole-tetrazole derivatives.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-21(18-11-23-27(25-18)16-6-2-1-3-7-16)24-15-10-22-26(12-15)13-17-14-29-19-8-4-5-9-20(19)30-17/h1-12,17H,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXNSNVGXCJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrazole and triazole rings. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogs (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on constituent groups (benzodioxin, pyrazole, triazole-carboxamide).
Key Findings:
Structural Diversity: The target compound’s phenyltriazole group distinguishes it from analogs with methoxybenzyl () or pyrido-pyrimidinone () substituents. This phenyl group may enhance lipophilicity and π-π interactions compared to polar substituents like methoxy or dioxo groups .
Hydrogen-Bonding Patterns: The triazole-carboxamide moiety in the target compound provides hydrogen-bond donor/acceptor sites (N–H and C=O), akin to the pyrido-pyrimidinone in . Such motifs are critical for molecular recognition in biological systems .
Biological Implications :
- While explicit activity data for the target compound are unavailable, structurally similar compounds (e.g., benzodioxin-pyrazole hybrids in ) have shown activity in enzyme inhibition assays. The target’s larger molecular weight (402 vs. 365–392 for analogs) may influence pharmacokinetic properties like solubility or membrane permeability .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic properties. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes a benzodioxin moiety and triazole and pyrazole rings, which are known for their diverse biological activities.
1. Enzyme Inhibition
Research has shown that derivatives of benzodioxin exhibit inhibitory activity against key enzymes involved in metabolic disorders. For instance, compounds similar to our target molecule have been screened against α-glucosidase and acetylcholinesterase, revealing potential for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 70% | |
| Compound B | Acetylcholinesterase | 65% | |
| N-{...} | TBD | TBD | TBD |
2. Anti-inflammatory Activity
Pyrazole derivatives have demonstrated significant anti-inflammatory properties. For example, a related pyrazole compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM . This suggests that our compound may also possess similar anti-inflammatory effects.
Table 2: Anti-inflammatory Activity
3. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds containing the pyrazole ring have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity .
Table 3: Antimicrobial Activity
Case Studies
Several studies have synthesized related compounds to evaluate their biological activities:
- Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were tested for anti-inflammatory effects using carrageenan-induced edema models. Some compounds showed significant activity comparable to standard drugs like ibuprofen .
- Antimicrobial Efficacy : Research on various pyrazole derivatives indicated promising results against multiple microbial strains, suggesting that modifications in the chemical structure can lead to enhanced antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology: Use multi-step organic synthesis involving: (i) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . (ii) Substitution reactions to introduce the benzodioxin-methyl-pyrazole moiety (analogous to methods in ).
- Optimization: Vary solvents (DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures. Monitor yields via HPLC and characterize intermediates with .
- Key Challenges: Steric hindrance from the phenyl and benzodioxin groups may reduce reaction efficiency; consider microwave-assisted synthesis to accelerate kinetics .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical Techniques:
- Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structure Confirmation:
- and for functional group analysis (e.g., triazole protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Approach:
- Refine X-ray diffraction data using SHELXL (), applying restraints for disordered regions (e.g., benzodioxin methyl group).
- Compare with DFT-optimized geometries (B3LYP/6-31G* level) to identify outliers. Discrepancies >0.05 Å may indicate crystal packing effects .
- Example: If the triazole-phenyl dihedral angle differs from computational predictions, analyze intermolecular interactions (e.g., π-π stacking) using Mercury software.
Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound’s crystal lattice?
- Methodology:
- Generate a graph set analysis () to classify H-bond motifs (e.g., rings).
- Use PLATON to calculate interaction energies and visualize networks.
- Case Study: If the carboxamide group forms bifurcated H-bonds with adjacent benzodioxin oxygen atoms, assess their impact on lattice stability via thermal (DSC/TGA) and solubility studies.
Q. How can molecular docking predict this compound’s bioactivity, and what are common pitfalls?
- Protocol:
- Prepare the ligand (protonation states via MarvinSketch) and target protein (e.g., kinase ATP-binding site from PDB).
- Perform docking with AutoDock Vina, validating poses against co-crystallized ligands (RMSD <2.0 Å).
- Pitfalls: Overlooking conformational flexibility in the benzodioxin-methyl group may yield false negatives. Use MD simulations to sample rotameric states .
Q. Why might synthetic yields vary significantly between batches, and how can reproducibility be improved?
- Root Causes:
- Moisture-sensitive intermediates (e.g., carboxamide formation) requiring inert conditions.
- Catalyst poisoning by trace sulfur impurities.
- Solutions:
- Implement strict anhydrous protocols (Schlenk line) and purify reagents via column chromatography.
- Use process control tools (e.g., PAT for real-time reaction monitoring) (: RDF2050108).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
